molecular formula C9H6N2O2S B15241669 3-(Pyridin-4-yl)-1,2-thiazole-5-carboxylic acid CAS No. 911459-67-1

3-(Pyridin-4-yl)-1,2-thiazole-5-carboxylic acid

Cat. No.: B15241669
CAS No.: 911459-67-1
M. Wt: 206.22 g/mol
InChI Key: DLNXFINXEDXMND-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)-1,2-thiazole-5-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a thiazole ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)-1,2-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiazole ring in the presence of an oxidizing agent such as bromine or iodine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)-1,2-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydrothiazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenating agents, nucleophiles, and bases are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

3-(Pyridin-4-yl)-1,2-thiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-4-yl)-1,2,4-triazole-5-carboxylic acid
  • 3-(Pyridin-4-yl)-1,2,4-triazine-5-carboxylic acid
  • 3-(Pyridin-4-yl)-1,2,3-thiadiazole-5-carboxylic acid

Uniqueness

3-(Pyridin-4-yl)-1,2-thiazole-5-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its thiazole ring, in particular, provides unique electronic and steric properties that can influence its interactions with biological targets and its behavior in chemical reactions .

Properties

CAS No.

911459-67-1

Molecular Formula

C9H6N2O2S

Molecular Weight

206.22 g/mol

IUPAC Name

3-pyridin-4-yl-1,2-thiazole-5-carboxylic acid

InChI

InChI=1S/C9H6N2O2S/c12-9(13)8-5-7(11-14-8)6-1-3-10-4-2-6/h1-5H,(H,12,13)

InChI Key

DLNXFINXEDXMND-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NSC(=C2)C(=O)O

Origin of Product

United States

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